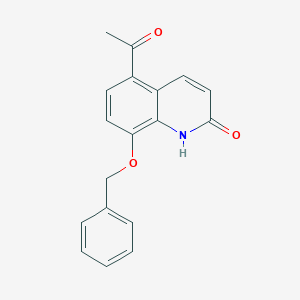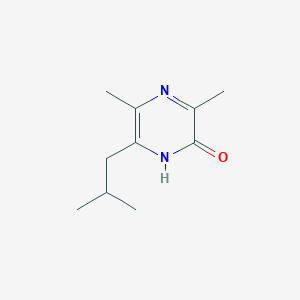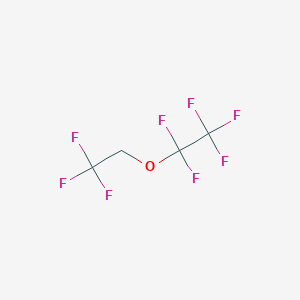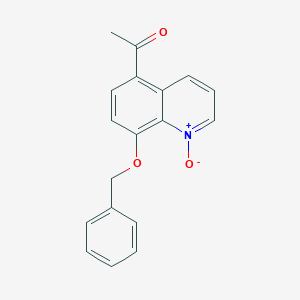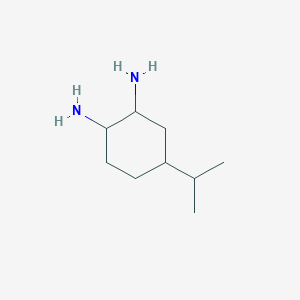
4-Propan-2-ylcyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-ylcyclohexane-1,2-diamine, also known as PAC, is a cyclic diamine that has been widely used in scientific research due to its unique chemical properties. This compound is a chiral, non-toxic, and water-soluble molecule that has been used in various fields, including drug discovery, catalysis, and polymer chemistry.
Aplicaciones Científicas De Investigación
4-Propan-2-ylcyclohexane-1,2-diamine has been used in various scientific research fields, including drug discovery, catalysis, and polymer chemistry. In drug discovery, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a chiral ligand for the synthesis of chiral drugs. In catalysis, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a ligand for the synthesis of chiral catalysts for asymmetric reactions. In polymer chemistry, 4-Propan-2-ylcyclohexane-1,2-diamine has been used as a monomer for the synthesis of chiral polymers.
Mecanismo De Acción
The mechanism of action of 4-Propan-2-ylcyclohexane-1,2-diamine is not fully understood. However, it has been reported that 4-Propan-2-ylcyclohexane-1,2-diamine can interact with various proteins and enzymes, including cytochrome P450, aldose reductase, and acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
4-Propan-2-ylcyclohexane-1,2-diamine has been reported to have various biochemical and physiological effects, including the inhibition of aldose reductase, the reduction of oxidative stress, and the inhibition of acetylcholinesterase. 4-Propan-2-ylcyclohexane-1,2-diamine has also been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,2-diamine in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds and catalysts. 4-Propan-2-ylcyclohexane-1,2-diamine is also non-toxic and water-soluble, which makes it easy to handle and manipulate in lab experiments. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,2-diamine is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
For the use of 4-Propan-2-ylcyclohexane-1,2-diamine in scientific research include the synthesis of new chiral ligands and catalysts, the development of new drugs, and the use of 4-Propan-2-ylcyclohexane-1,2-diamine in the synthesis of new chiral polymers.
Métodos De Síntesis
The synthesis of 4-Propan-2-ylcyclohexane-1,2-diamine can be achieved through several methods, including the reduction of 4-cyclohexene-1,2-dione with sodium borohydride, the reaction of cyclohexanone with propargylamine in the presence of palladium catalysts, and the reaction of cyclohexanone with propargylamine in the presence of copper catalysts. Among these methods, the copper-catalyzed reaction has been widely used due to its high yield and low cost.
Propiedades
Número CAS |
157369-98-7 |
|---|---|
Nombre del producto |
4-Propan-2-ylcyclohexane-1,2-diamine |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
4-propan-2-ylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
AYNJLCBPBQGVSC-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C(C1)N)N |
SMILES canónico |
CC(C)C1CCC(C(C1)N)N |
Sinónimos |
1,2-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



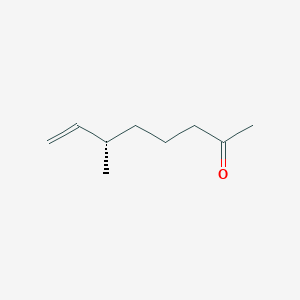
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
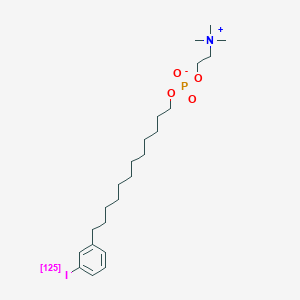
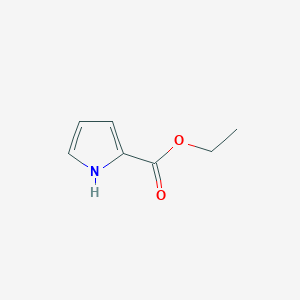
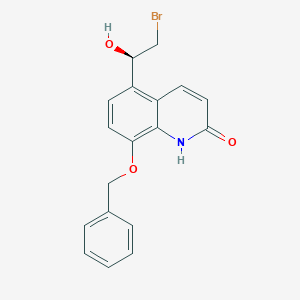
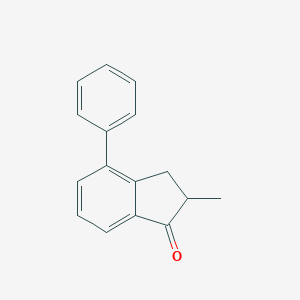
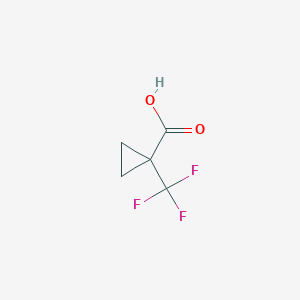
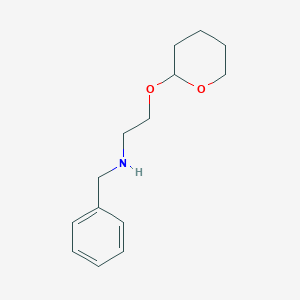
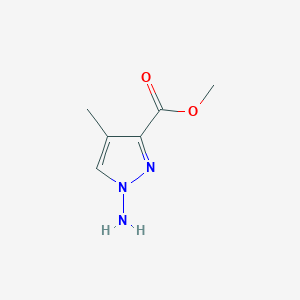
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
